molecular formula C26H27FN2O3S B11446159 N-benzyl-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-benzyl-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11446159
M. Wt: 466.6 g/mol
InChI Key: ZBOHSTCKYXHASS-UHFFFAOYSA-N
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Description

N-BENZYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of fluorine and methoxy groups in its structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is the Fischer indolisation–N-alkylation sequence, which is known for its efficiency and high yield . This method involves the reaction of aryl hydrazines with ketones, followed by alkylation with alkyl halides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of fluorine and methoxy groups makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties. The presence of both fluorine and methoxy groups can enhance its stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H27FN2O3S

Molecular Weight

466.6 g/mol

IUPAC Name

N-benzyl-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C26H27FN2O3S/c1-30-24-14-19-12-13-29(26(33)28-16-18-6-4-3-5-7-18)23(22(19)15-25(24)31-2)17-32-21-10-8-20(27)9-11-21/h3-11,14-15,23H,12-13,16-17H2,1-2H3,(H,28,33)

InChI Key

ZBOHSTCKYXHASS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NCC3=CC=CC=C3)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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